2-(o-Tolyl)benzofuran
Description
Overview of Benzofuran (B130515) as a Privileged Heterocyclic Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.comrsc.orgrsc.org This designation stems from its structural motif, which is present in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. numberanalytics.comnih.gov The benzofuran core's unique electronic and structural features allow it to interact with various biological targets, making it a valuable framework for the design of new therapeutic agents. taylorandfrancis.comrsc.org Its derivatives have shown potential in treating a variety of conditions, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.org
The versatility of the benzofuran ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific biological targets. nih.govmdpi.com This adaptability has made the benzofuran scaffold a focal point of research in drug discovery and development. rsc.orgbohrium.com
Historical Context and Evolution of Benzofuran Chemistry
The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the benzofuran ring reported by Perkin in 1870. acs.orgjocpr.com Early research focused on the isolation of benzofuran derivatives from natural sources, such as coal tar, and the elucidation of their basic chemical properties. numberanalytics.comjocpr.com Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities of benzofuran-containing compounds. numberanalytics.comacs.org
The development of new synthetic methodologies has been a key driver in the evolution of benzofuran chemistry. Early methods often required harsh reaction conditions and offered limited control over substitution patterns. However, the advent of modern catalytic strategies, particularly those involving transition metals like palladium and copper, has revolutionized the synthesis of substituted benzofurans. mdpi.comacs.org These methods allow for more efficient and selective construction of the benzofuran core and the introduction of a wide array of functional groups. acs.orgnovapublishers.com
Current Research Landscape of Substituted Benzofurans
Current research on substituted benzofurans is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methods and the exploration of their potential applications. bohrium.comacs.org Researchers are continuously devising new strategies to access highly substituted and structurally complex benzofuran derivatives, which are often challenging to synthesize using traditional methods. rsc.orgtus.ac.jp These efforts are aimed at expanding the chemical space of benzofuran-based compounds and creating libraries of molecules for biological screening. nih.gov
A significant area of focus is the development of more sustainable and environmentally friendly synthetic protocols. acs.org This includes the use of greener solvents, catalyst-free reactions, and one-pot procedures to minimize waste and energy consumption. acs.orgnih.gov Furthermore, there is a growing interest in the application of benzofuran derivatives in materials science, where their unique photophysical and electronic properties are being explored for use in organic electronics, dyes, and fluorescent materials. tus.ac.jp
Specific Research Focus on 2-(o-Tolyl)benzofuran within the Benzofuran Family
Within the extensive family of benzofuran derivatives, this compound serves as a specific subject of chemical investigation. This particular compound, characterized by the attachment of an ortho-tolyl group at the 2-position of the benzofuran ring, presents a unique set of steric and electronic features that influence its reactivity and potential applications. The ortho-tolyl substituent introduces a degree of steric hindrance that can direct the course of chemical reactions and affect the molecule's conformational preferences.
Research on this compound and its analogs is often intertwined with the broader goal of understanding structure-activity relationships within the benzofuran class. nih.gov By studying how the presence of the o-tolyl group impacts the compound's properties, chemists can gain valuable insights into the design of more potent and selective benzofuran-based molecules for various applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXQMPQHDATTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-(o-Tolyl)benzofuran, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its structural features.
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzofuran (B130515) and the o-tolyl substituent. The aromatic protons typically resonate in the downfield region of the spectrum.
A study reported the following ¹H-NMR data for this compound: a multiplet at δ 7.88–7.85 ppm corresponding to one aromatic proton, a doublet of doublets at δ 7.62 ppm (J = 7.3, 1.4 Hz) for another aromatic proton, and a doublet of doublets at δ 7.54 ppm (J = 8.2, 0.9 Hz) for a third aromatic proton. mdpi.com Additionally, a multiplet between δ 7.33–7.29 ppm was observed, integrating to four aromatic protons, along with a triplet of doublets at δ 7.25 ppm (J = 7.8, 1.4 Hz) for one aromatic proton. mdpi.com A singlet at δ 6.91 ppm corresponds to the proton on the furan (B31954) ring of the benzofuran core. mdpi.com The methyl group of the o-tolyl substituent appears as a sharp singlet at δ 2.60 ppm. mdpi.com
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.88–7.85 | m | - | 1H, Ar-H |
| 7.62 | dd | 7.3, 1.4 | 1H, Ar-H |
| 7.54 | dd | 8.2, 0.9 | 1H, Ar-H |
| 7.33–7.29 | m | - | 4H, Ar-H |
| 7.25 | td | 7.8, 1.4 | 1H, Ar-H |
| 6.91 | s | - | 1H, Ar-H (furan ring) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for the benzofuran and o-tolyl carbons.
Key signals in the ¹³C-NMR spectrum include resonances at δ 155.7, 154.5, 135.9, 130.0, and 129.3 ppm, which are attributed to the quaternary carbon atoms. mdpi.com The methine (CH) carbons of the aromatic rings appear at δ 131.4, 128.6, 128.2, 126.2, 124.3, 122.9, 121.0, and 111.2 ppm. mdpi.com The carbon of the furan ring is observed at δ 105.2 ppm. mdpi.com The methyl carbon of the o-tolyl group resonates at δ 22.1 ppm. mdpi.com
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 155.7 | C | Quaternary |
| 154.5 | C | Quaternary |
| 135.9 | C | Quaternary |
| 131.4 | CH | Aromatic |
| 130.0 | C | Quaternary |
| 129.3 | C | Quaternary |
| 128.6 | CH | Aromatic |
| 128.2 | CH | Aromatic |
| 126.2 | CH | Aromatic |
| 124.3 | CH | Aromatic |
| 122.9 | CH | Aromatic |
| 121.0 | CH | Aromatic |
| 111.2 | CH | Aromatic |
| 105.2 | CH | Furan ring |
Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. While a specific HRMS value for this compound was not found in the provided search results, this technique is a standard method for confirming the elemental composition of newly synthesized compounds. For instance, related benzofuran derivatives have been characterized using HRMS (EI+) to confirm their calculated molecular formulas. rsc.org
Electron Ionization (EI) mass spectrometry of this compound reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at an m/z of 208, which corresponds to the molecular weight of the compound. mdpi.com This peak is also the base peak, indicating its high stability. mdpi.com
Key fragment ions are observed at m/z 178, 165, 152, 115, and 89. mdpi.com The loss of a methyl radical (CH₃) from the molecular ion is not a primary fragmentation pathway, but the loss of a hydrogen atom can occur. The fragment at m/z 178 corresponds to the loss of a CHO group. mdpi.com Further fragmentation leads to the other observed ions, providing structural information. mdpi.com
Interactive EI-MS Fragmentation Data Table for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 208 | 100 | [M]⁺ |
| 178 | 33 | [M - CHO]⁺ |
| 165 | 14 | [C₁₃H₉]⁺ |
| 152 | 12 | [C₁₂H₈]⁺ |
| 115 | 14 | [C₉H₇]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the benzofuran ring system. While a specific IR spectrum for this compound was not available in the search results, the spectra of related benzofuran derivatives show characteristic bands for C=C stretching of the benzene (B151609) ring around 1600 cm⁻¹ and 1500-1430 cm⁻¹. rsc.orgspectroscopyonline.com The C-H stretching of the aromatic rings typically appears in the region of 3100-3000 cm⁻¹. libretexts.org
Advanced Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, such as radicals. While this compound itself is a diamagnetic molecule, its radical cation can be generated through chemical or electrochemical oxidation. rsc.org EPR spectroscopy provides detailed information about the electronic structure and distribution of the unpaired electron in these radical species.
Studies on various benzofuran derivatives have shown that persistent radical cations can be generated and characterized by EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopy. rsc.org The oxidation of benzofurans can yield radical cations that are stable enough for detailed investigation, allowing for the determination of hyperfine coupling constants (aH) which describe the interaction of the unpaired electron with magnetic nuclei, primarily ¹H. rsc.org For example, in a study on the synthesis of 3-substituted benzofurans, EPR was used to confirm the generation of free radical species, with a measured g-factor of 2.0023. ciqtekglobal.com
The EPR spectra of benzofuran-containing radicals can reveal:
g-factor: This value is characteristic of the radical's electronic environment.
Hyperfine Structure: The splitting pattern of the EPR signal provides information on the atoms the unpaired electron is interacting with and helps to map the spin density distribution across the molecule.
Radical Stability and Kinetics: EPR can be used to monitor the formation and decay of radical species, providing insights into reaction mechanisms. acs.org
In the context of this compound, the generation of its radical cation would lead to an EPR spectrum where the spin density is delocalized over the entire benzofuran ring system and the attached tolyl group. The analysis of the hyperfine couplings would elucidate the extent of this delocalization and the specific interactions with the protons on both aromatic rings. The iminyl radicals derived from benzofuran-containing precursors have been characterized by EPR, demonstrating that the technique can distinguish between different radical cyclization pathways, such as ortho- versus spiro-cyclization. core.ac.uk
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule.
For benzofuran derivatives, X-ray crystallography confirms the essential planarity of the fused benzofuran ring system. iucr.orgiucr.org In the case of 2-substituted benzofurans, a key structural parameter is the dihedral angle between the plane of the benzofuran ring and the plane of the substituent at the 2-position. For instance, in the crystal structure of 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran, the dihedral angle between the benzofuran ring and the 4-fluorophenyl ring is 82.45 (4)°. iucr.org Similarly, for 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, this angle is 89.29 (6)°. iucr.org For this compound, this angle would define the rotational orientation of the tolyl group relative to the benzofuran core, which is influenced by steric hindrance from the ortho-methyl group.
X-ray diffraction studies also reveal intermolecular interactions that govern the crystal packing, such as C-H···O hydrogen bonds and π–π stacking interactions. iucr.org In some benzofuran derivatives, reversible [2+2] dimerization has been observed upon crystallization, a phenomenon that can be unequivocally characterized by X-ray diffraction. acs.org Although a specific crystal structure for this compound is not detailed in the provided sources, analysis of related compounds, such as (Z)-3-(2-(p-tolyl)hydrazineylidene)benzofuran-2(3H)-one, shows a nearly planar molecule whose conformation is stabilized by intramolecular hydrogen bonds. researchgate.net
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations, which rely on optimizing Kohn-Sham orbitals until convergence is reached, can yield crucial parameters like molecular orbital energies, geometric configurations, and vibrational frequencies. mdpi.com The accuracy of these calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For complex molecular systems, hybrid density functionals like B3LYP are commonly employed to study reaction mechanisms and molecular spectroscopy. mdpi.com
DFT calculations are a cornerstone for elucidating complex chemical reaction mechanisms, including those involving benzofuran (B130515) derivatives. pku.edu.cnacs.org This method allows for the mapping of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, the high-energy transition states that govern reaction rates. numberanalytics.com A transition state is a temporary, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. numberanalytics.com
While specific DFT studies detailing the reaction mechanisms of 2-(o-Tolyl)benzofuran are not extensively documented in the provided literature, the methodology is widely applied to similar systems. For instance, in the study of cycloaddition reactions involving furan (B31954) derivatives, DFT is used to evaluate different potential pathways, such as concerted or stepwise mechanisms. pku.edu.cnmdpi.com Calculations can determine the activation free energies for each proposed step, allowing researchers to identify the most energetically favorable route. pku.edu.cn For a molecule like this compound, DFT could be used to model its synthesis, such as through intramolecular annulation, by calculating the energy barriers for key bond-forming steps and identifying the rate-determining transition state. numberanalytics.compku.edu.cn
Table 1: Representative DFT Parameters for Reaction Mechanism Analysis
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. numberanalytics.com | Determines the reaction rate; a lower barrier indicates a faster reaction. |
| Reaction Energy (ΔE_rxn) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (negative value) or endothermic (positive value). |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction coordinate. numberanalytics.com | Provides insight into the nature of bond breaking and bond formation during the reaction. |
| Imaginary Frequency | A single negative vibrational frequency in the calculated spectrum of a transition state. faccts.de | Confirms that the located stationary point is a true transition state and not an energy minimum. |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org The relationship between a molecule's structure and its potential energy is a key aspect of this analysis, with stability being inversely proportional to potential energy. libretexts.org For this compound, the most significant conformational freedom involves the rotation around the C-C single bond connecting the benzofuran ring to the o-tolyl group.
DFT calculations can generate a detailed energetic profile by systematically varying the dihedral angle between the two aromatic rings. researchgate.net This process reveals the potential energy minima, corresponding to stable conformers, and the energy maxima, which represent the barriers to rotation. solubilityofthings.com The primary factor influencing the conformational preference of this compound is the steric hindrance between the ortho-methyl group of the tolyl ring and the adjacent hydrogen atom on the benzofuran ring. This interaction leads to torsional strain when the rings are coplanar and is minimized in a twisted, lower-energy conformation. libretexts.org
Table 2: Hypothetical Energetic Profile for this compound Rotation
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 0 | Eclipsed (Planar) | High | Maximum steric hindrance between the methyl group and the benzofuran ring. libretexts.org |
| ~60 | Gauche (Twisted) | Low (Energy Minimum) | Minimized steric and torsional strain, representing the most stable conformer. libretexts.org |
| 120 | Eclipsed | Moderate | Steric interaction between the methyl group and the furan oxygen's region of the benzofuran ring. |
Note: The values in this table are illustrative representations of the expected energetic profile based on established principles of conformational analysis.
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density (ρ(r)) to define chemical concepts like atoms and bonds. wikipedia.orgwiley-vch.de It provides a rigorous framework for identifying and characterizing chemical bonds and other intramolecular interactions based on the gradient of the electron density. amercrystalassn.org A key feature in QTAIM is the bond path, a line of maximum electron density linking two nuclei, which serves as a universal indicator of a chemical bond. wiley-vch.de
QTAIM analysis can be applied to the optimized geometry of this compound to investigate subtle intramolecular interactions. The analysis focuses on identifying bond critical points (BCPs), which are points along the bond path where the electron density is at a minimum. researchgate.net The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For this compound, QTAIM could be used to characterize the C-H···π or C-H···O interactions that might exist between the ortho-methyl group and the benzofuran ring system, which can contribute to the stability of certain conformations. researchgate.net
Table 3: QTAIM Parameters for Analyzing Intramolecular Interactions
| QTAIM Parameter | Description | Interpretation for Weak Interactions |
|---|---|---|
| Electron Density (ρ(r)) | The value of the electron density at the bond critical point (BCP). researchgate.net | Small values are indicative of weak, closed-shell interactions (e.g., hydrogen bonds, van der Waals). |
| Laplacian of Electron Density (∇²ρ(r)) | The second derivative of the electron density at the BCP. | A positive value (∇²ρ(r) > 0) signifies charge depletion, characteristic of closed-shell interactions. amercrystalassn.org |
| Ellipticity (ε) | A measure of the anisotropy of the electron density at the BCP. | Higher values indicate a greater π-character of the bond. |
| Total Energy Density (H(r)) | The sum of the kinetic and potential energy densities at the BCP. | A negative value for H(r) suggests a degree of covalent character in the interaction. |
Conformational Analysis and Energetic Profiles
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. mdpi.com
For this compound, MD simulations can be employed to explore its dynamic behavior in various environments, such as in a solvent. While DFT provides a static picture of discrete energy minima, MD offers a dynamic trajectory, showing how the molecule explores different conformations over time. researchgate.net These simulations are particularly useful for understanding the flexibility of the molecule, such as the rotation of the tolyl group relative to the benzofuran core, and how this motion is influenced by solvent molecules. nih.gov In the context of drug discovery research on related benzofuran hybrids, MD simulations have been used to show how a ligand orients itself within the active site of an enzyme and how it stabilizes protein domains through various interactions. researchgate.netnih.gov
In Silico Prediction of Molecular Properties (Excluding Clinical Outcomes)
In silico methods are widely used in the early stages of chemical and pharmaceutical research to predict the physicochemical properties of molecules from their chemical structure alone. researchgate.net These predictions are rapid, cost-effective, and help prioritize compounds for synthesis and further testing. researchgate.net Various software platforms and web servers, such as SwissADME, can calculate a range of molecular descriptors that are crucial for assessing a compound's potential utility. nih.govuomustansiriyah.edu.iq For this compound, these tools can predict fundamental properties that govern its behavior in chemical and biological systems.
Table 4: Predicted Molecular Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O | Defines the elemental composition. |
| Molecular Weight | 208.26 g/mol | A fundamental physical property of the molecule. |
| logP (Lipophilicity) | ~4.5 | Indicates high lipophilicity and likely poor solubility in water. |
| Topological Polar Surface Area (TPSA) | 13.14 Ų | Suggests high cell membrane permeability. |
| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. tubitak.gov.tr |
| Hydrogen Bond Acceptors | 1 (the furan oxygen) | Indicates potential sites for hydrogen bonding interactions. |
| Hydrogen Bond Donors | 0 | Indicates the molecule cannot donate hydrogen bonds. |
Note: The values are typical results obtained from in silico prediction tools and databases.
Ligand-Target Interactions and Molecular Docking Studies
Following a comprehensive review of scientific literature, no specific molecular docking studies or detailed analyses of ligand-target interactions for the compound this compound have been publicly reported. While computational analyses, including molecular docking, have been conducted on various other benzofuran derivatives to investigate their potential as inhibitors for targets such as Pim-1 kinase, PI3K/VEGFR-2, and bacterial tyrosinase, equivalent data for this compound is not available.
Research on related compounds, such as 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one, has involved docking with protein targets, but these findings are specific to that molecule's unique structure and cannot be extrapolated to this compound. Similarly, studies on N-(4-Nitrophenyl)-3-(o-tolyl)benzofuran-2-amine provide insights into a different, though related, chemical entity.
Therefore, information regarding the binding affinities, specific interacting amino acid residues, and potential biological targets for this compound remains undetermined from a computational perspective.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Drug-Likeness (Excluding Clinical Aspects)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a standard computational method to assess the drug-likeness of a molecule. However, a specific ADME profile for this compound has not been published in the available scientific literature.
Numerous studies have reported the ADME predictions for a wide array of benzofuran derivatives, often in the context of drug discovery. These analyses typically evaluate parameters such as lipophilicity, water solubility, Caco-2 permeability, and potential for cytochrome P450 enzyme inhibition. For instance, ADME investigations were conducted for compounds like 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one and N-(4-Nitrophenyl)-3-(o-tolyl)benzofuran-2-amine.
Without specific computational studies on this compound, it is not possible to provide a data table or detailed analysis of its predicted ADME properties and drug-likeness.
Emerging Applications and Future Research Directions
Applications in Advanced Materials Science
The unique photophysical and electrochemical properties of benzofuran (B130515) derivatives make them attractive candidates for the development of advanced organic materials. researchgate.net The incorporation of the o-tolyl group at the 2-position of the benzofuran ring can influence the molecule's steric and electronic characteristics, opening up possibilities for its use in specialized material applications.
Development of Organic Electronic Materials
Benzofurans are recognized for their potential in organic electronic materials due to their notable electrochemical and photochemical properties. researchgate.net These characteristics are essential for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-arylbenzofuran structure, in particular, is a key component in many organic materials. mdpi.com The substitution pattern on the aryl group, such as the methyl group in the ortho position of 2-(o-Tolyl)benzofuran, can fine-tune the electronic properties and molecular packing of the material, which are critical factors for charge transport and device performance. Research in this area focuses on synthesizing and characterizing novel benzofuran derivatives to optimize their performance in electronic devices.
Role in Organic Dyes and Photosensitizing Materials
Benzofuran derivatives are integral to the development of organic dyes and photosensitizing materials. researchgate.net Their fused aromatic system allows for efficient absorption and emission of light, making them suitable for applications like dye-sensitized solar cells (DSSCs). researchgate.net For instance, benzofuran-fused BODIPY (boron-dipyrromethene) dyes have been synthesized and exhibit bright emission in the red region of the visible spectrum, demonstrating their potential as laser dyes. csic.es The specific substitution, as seen in this compound, can modulate the photophysical properties, such as absorption and emission wavelengths, which is crucial for designing efficient photosensitizers. csic.es
Applications in Synthetic Chemistry as Building Blocks
The this compound molecule serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. rsc.org Its structure allows for further functionalization, enabling the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science. For example, the benzofuran core is a common motif in biologically active compounds and natural products. rsc.org The presence of the o-tolyl group can be leveraged to introduce specific steric or electronic features into the target molecules.
Potential in Agrochemical Research, including Pesticide Development
Recent studies have highlighted the potential of benzofuran derivatives in agrochemical research. nih.gov The development of novel pesticides is crucial for crop protection and addressing the challenges of resistance and environmental safety. dnsgb.com.uaagranova.co.uk Research has shown that certain 3-functionalized benzofuran products exhibit promising antibacterial activities against various plant pathogens. researchgate.net While direct studies on the pesticidal activity of this compound are not extensively documented, the benzofuran scaffold itself is a key component in the discovery of new agrochemicals. nih.gov The exploration of derivatives of this compound could lead to the identification of new compounds with desirable pesticidal properties.
Novel Synthetic Method Development for Enhanced Efficiency and Sustainability
The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient and sustainable methods. Traditional methods often require harsh conditions or expensive catalysts. Modern approaches aim to overcome these limitations.
Recent advancements include:
Palladium-catalyzed C-H arylation: This method allows for the direct arylation of benzofurans with triarylantimony difluorides to produce 2-arylbenzofurans, including the o-tolyl derivative, in moderate to high yields. mdpi.com
Radical reactions with super-electron-donors: A facile method for accessing benzofuran derivatives involves radical reactions initiated by heteroatom-centered super-electron-donors. nih.gov This approach has been used to synthesize this compound from a 2-bromobenzofuran (B1272952) precursor via a Suzuki reaction. nih.gov
Domino reactions: Researchers have developed one-pot strategies, such as palladium-catalyzed domino reactions, for the synthesis of substituted benzofurans. acs.org
Nickel-catalyzed intramolecular addition: This method provides a route to benzofuran derivatives through the cyclization of aryl halides with aryl ketones. thieme-connect.com
These innovative synthetic strategies offer improved yields, better functional group tolerance, and milder reaction conditions, contributing to the sustainable production of these important compounds.
Interdisciplinary Research Opportunities (e.g., Chem-Bio Interface)
The intersection of chemistry and biology, often termed the "chem-bio interface," is a fertile ground for scientific discovery, particularly in the realm of medicinal chemistry and drug development. This field leverages the principles of chemical synthesis and analysis to probe and modulate biological systems. The benzofuran scaffold is a prominent heterocyclic structure that has garnered significant attention at this interface due to its prevalence in biologically active natural products and synthetic compounds. nih.govlbp.world As a member of this important class, this compound represents a molecule of considerable interest for future interdisciplinary research, building upon the extensive biological activities documented for its structural analogs. While direct biological evaluation of this compound is not extensively reported, its synthesis from 2-bromobenzofuran via a Suzuki coupling reaction is established, providing a clear pathway for its preparation and subsequent investigation. nih.gov
The exploration of this compound at the chemistry-biology interface is strongly supported by the diverse pharmacological activities exhibited by the broader 2-arylbenzofuran family. These compounds have been shown to interact with a variety of biological targets, suggesting that this compound could be a valuable candidate for screening and development in several therapeutic areas.
Neuroprotective Potential: A significant area of opportunity lies in neuropharmacology. Numerous 2-arylbenzofuran derivatives have shown promise as agents against neurodegenerative disorders like Alzheimer's disease. frontiersin.org Their mechanisms often involve the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1), which are implicated in the progression of Alzheimer's. tubitak.gov.trsemanticscholar.org Furthermore, derivatives have been investigated as inhibitors of monoamine oxidase (MAO-A and MAO-B), enzymes whose dysregulation is linked to depression and Parkinson's disease. nih.govacs.org The neuroprotective effects of benzofuran-containing compounds have been linked to their ability to mitigate oxidative stress and neuroinflammation. nih.gov Given that tolyl-substituted benzofuran derivatives have been specifically synthesized and studied for their effects on the central nervous system, investigating the potential of this compound in this area is a logical and promising direction. scispace.comdicp.ac.cn
Table 1: Neuroprotective Activity of Selected 2-Arylbenzofuran Analogs
| Compound/Derivative Class | Biological Target/Activity | Key Findings | Citations |
|---|---|---|---|
| 2-Arylbenzofuran Derivatives | Cholinesterase (ChE) & BACE1 Inhibition | Dual inhibitory activity; some compounds showed IC₅₀ values for AChE inhibition comparable to the drug donepezil. | tubitak.gov.trekb.eg |
| Benzofuran-Thiazolylhydrazones | Monoamine Oxidase-A (MAO-A) Inhibition | Derivatives showed strong and selective inhibition of MAO-A, with some exhibiting IC₅₀ values similar to the reference drug clorgyline. | nih.govacs.org |
| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran) (TFSeB) | Neuroprotection in Alzheimer's Model | Reversed memory impairments, reduced oxidative stress, and modulated markers of apoptosis and neuroinflammation. | nih.gov |
| Benzofuran-5-yl N-o-tolyl carbamate | Acetylcholinesterase (AChE) Inhibition | Investigated as an inhibitor of human acetylcholinesterase. | scispace.com |
Anticancer Activity: The development of novel anticancer agents is another critical area where the chem-bio interface plays a pivotal role. The benzofuran scaffold is a core component of many compounds evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netkoreascience.kr Research has shown that substitutions at the C-2 and C-3 positions of the benzofuran ring can be crucial for potent antiproliferative activity. mdpi.com Hybrid molecules incorporating benzofuran with other heterocyclic systems like pyrazole (B372694) have been designed as inhibitors of specific cancer-related targets, such as the VEGFR-2 tyrosine kinase. ekb.eg The proven anticancer potential of this chemical class strongly justifies the evaluation of this compound for its cytotoxic and antiproliferative properties.
Table 2: Anticancer Activity of Selected Benzofuran Analogs
| Compound/Derivative Class | Cancer Cell Lines Tested | Key Findings | Citations |
|---|---|---|---|
| Halogenated Benzofuran Derivatives | K562 (leukemia), HL60 (leukemia), HeLa (cervical) | A 3-bromomethyl derivative showed significant cytotoxic activity against leukemia cell lines with an IC₅₀ value of 0.1 μM against HL60. | mdpi.com |
| Benzofuran-Pyrazole Hybrids | HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate) | Certain derivatives exhibited potent cytotoxic activity against all tested cell lines. | ekb.eg |
| 2-Aroyl Benzofuran Derivatives | HeLa, MDA-MB-231 (breast), A549 (lung), HT-29 (colon), MCF-7 | Derivatives showed significant inhibition of cancer cell growth at nanomolar concentrations by targeting tubulin polymerization. | |
| 2-Substituted Benzofuran Derivatives | Various | Showed significant anti-HIV and anticancer activities. | koreascience.kr |
Antimicrobial and Enzyme Inhibitory Applications: The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have been extensively studied for their antibacterial and antifungal activities. researchgate.netcore.ac.uknih.gov For instance, a tolyl-containing benzofuran derivative demonstrated antibacterial activity against several pathogens, including Acinetobacter baumannii and Staphylococcus aureus. nih.gov Beyond antimicrobial effects, the benzofuran scaffold has been used to design inhibitors for other important enzymes, such as alkaline phosphatase, which is involved in various cellular processes. rsc.org The established antimicrobial and enzyme-inhibiting activities within the benzofuran family highlight another promising avenue for the interdisciplinary investigation of this compound.
Table 3: Antimicrobial and Enzyme Inhibitory Activity of Benzofuran Analogs
| Compound/Derivative Class | Target Organism/Enzyme | Key Findings | Citations |
|---|---|---|---|
| (Z)-3-(2-(p-tolyl)hydrazineylidene)benzofuran-2(3H)-one | Acinetobacter baumannii, E. coli, S. aureus, etc. | Showed in vivo antibacterial activity against several bacterial strains. | nih.gov |
| 1-(5-Substituted Benzofuran-2-yl)-3-Arylurea Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Some derivatives showed potent antimicrobial activity comparable to standard drugs azithromycin (B1666446) and fluconazole. | core.ac.uk |
| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase (AP) | Exhibited excellent inhibitory activity, with some compounds being more potent than the standard inhibitor KH₂PO₄. | rsc.org |
| (Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) Ketoxime Derivatives | S. aureus, C. albicans | Showed strong antimicrobial effects against C. albicans and one derivative was highly active against S. aureus. | nih.gov |
Q & A
Q. What are the standard protocols for synthesizing 2-(o-Tolyl)benzofuran in academic research?
The palladium-catalyzed C–H arylation of benzofurans with triarylantimony difluorides is a robust method. For This compound (13i) , synthesis involves coupling benzofuran with o-tolyl groups under optimized catalytic conditions (e.g., Pd(OAc)₂, Ag₂CO₃, and PivOH in DMF at 100°C). The product is isolated as a pale yellow oil and characterized via NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm purity and structural integrity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- PPE : Use NIOSH/EN 166-certified safety glasses, gloves (inspected for integrity), and lab coats.
- Engineering controls : Work in a fume hood to minimize inhalation risks.
- Decontamination : Wash hands thoroughly after handling; avoid skin contact via proper glove removal techniques.
- Storage : Seal containers tightly and store in a dry, ventilated area away from ignition sources .
Q. How is this compound characterized using spectroscopic techniques?
- ¹H/¹³C NMR : Assign δ values to confirm substituent positions (e.g., o-tolyl methyl group at ~2.4 ppm in ¹H NMR).
- MS : Use electron ionization (EI) to identify molecular ion peaks (e.g., m/z 208 for C₁₅H₁₂O).
- Physical state : Note appearance (e.g., pale yellow oil for 13i) and melting points for crystalline derivatives .
Advanced Research Questions
Q. How do structural modifications of the benzofuran core influence the biological activity of this compound derivatives?
- Substituent effects : Electron-donating groups (e.g., methyl on the benzofuran ring) enhance stability, while electron-withdrawing groups (e.g., halogens on the aryl ring) may improve binding to biological targets.
- Comparative analysis : Derivatives like 2-(4-Bromophenyl)benzofuran (anticancer activity) and 5-Methoxy-2-phenylbenzofuran (enzyme inhibition) highlight the role of substituents in modulating activity (see table below) .
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Methyl on benzofuran | Under investigation |
| 2-(4-Bromophenyl)benzofuran | Bromine substituent | Anticancer (cell line assays) |
| 5-Methoxy-2-phenylbenzofuran | Methoxy group | Enzyme inhibition |
Q. What methodological approaches are used to analyze the nonlinear optical (NLO) properties of benzofuran derivatives like this compound?
- Spectroscopic techniques : UV-Vis and fluorescence spectroscopy quantify linear absorption/emission.
- Z-scan measurements : Assess NLO properties (e.g., two-photon absorption) using femtosecond lasers.
- Protein conjugation : Study changes in optical behavior when conjugated to proteins like Concanavalin A (ConA) to evaluate bioimaging potential .
Q. How can researchers resolve contradictions in reported biological data for this compound analogs?
- Reproducibility checks : Validate assays (e.g., MTT for cytotoxicity) across multiple cell lines.
- Structural verification : Confirm compound purity via HPLC and high-resolution MS.
- Meta-analysis : Compare data across studies (e.g., PubChem bioactivity entries) to identify trends or outliers .
Q. What advanced synthetic strategies improve the yield of this compound in cross-coupling reactions?
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., PPh₃ vs. Xantphos).
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to toluene.
- Temperature control : Maintain 100–120°C to balance reaction rate and byproduct formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
